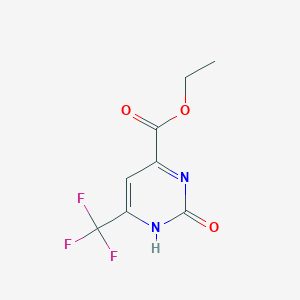
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties
准备方法
The synthesis of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with trifluoroacetic anhydride, followed by cyclization with urea under acidic conditions. The reaction conditions typically involve temperatures ranging from 60°C to 80°C and a reaction time of several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: It can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives and complex heterocyclic compounds.
科学研究应用
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Ethyl 2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate: This compound has a similar trifluoromethyl group but differs in the pyridine ring structure.
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate: This compound contains a pyran ring and a benzamido group, offering different chemical properties and reactivity.
6-trifluoromethyl-substituted thiopyrano[3,4-d]isoxazole derivatives:
The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H7F3N2O3 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC 名称 |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-5(8(9,10)11)13-7(15)12-4/h3H,2H2,1H3,(H,12,13,15) |
InChI 键 |
XGZCAAYJNHGIFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=O)NC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
![rac-(1R,2S)-2-({1-[(tert-butoxy)carbonyl]piperidin-2-yl}methyl)cyclopropane-1-carboxylic acid, trans](/img/structure/B13507144.png)

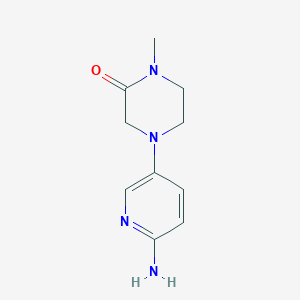
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)


![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
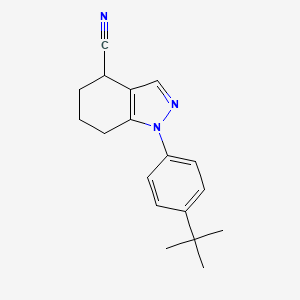
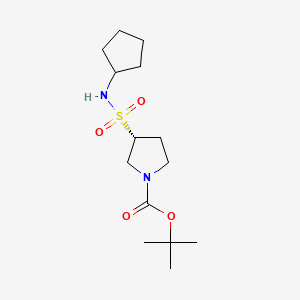
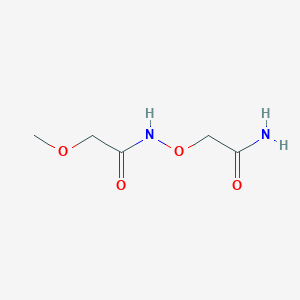
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
